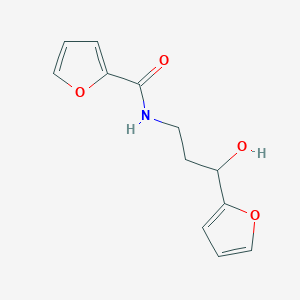

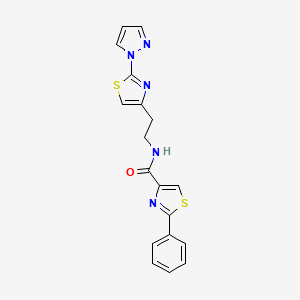

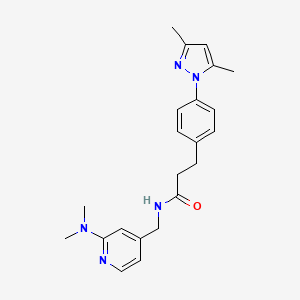

N-(3-(furan-2-yl)-3-hydroxypropyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan derivatives are compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely used in the synthesis of valuable chemicals .

Synthesis Analysis

A method for the synthesis of amide and ester derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : N-(Quinolin-6-yl)furan-2-carboxamide, a related compound, is synthesized through coupling of quinoline-6-amine with furan-2-carbonyl chloride. This process illustrates a method that may be applicable to the synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)furan-2-carboxamide (El’chaninov & Aleksandrov, 2017).

- Chemical Reactivity : N-(1-Naphthyl)furan-2-carboxamide, another analog, demonstrates chemical reactivity including electrophilic substitution reactions, which might be indicative of the reactivity of this compound (Aleksandrov & El’chaninov, 2017).

Potential Applications in Polymer and Material Science

- Polymer Industry : Research on furan-2,5-dicarboxylic acid (FDCA), a derivative of furan compounds like this compound, highlights its potential as a platform chemical in the polymer industry for manufacturing materials like polyester, polyamides, and polyurethanes (Jain et al., 2015).

- Polyesteramides : Furan-based diamines, related to furan-2-carboxamides, have been used to prepare furanic-aliphatic polyesteramides, suggesting similar applications for this compound in creating novel polymer materials (Triki et al., 2018).

Biological and Medicinal Research

- Antimicrobial Activity : A study on furan-3-carboxamides, which share a structural similarity with this compound, reveals significant in vitro antimicrobial activity, suggesting potential biological applications (Zanatta et al., 2007).

- Antibacterial Properties : N-(4-bromophenyl)furan-2-carboxamide and its analogs, structurally related to the target compound, have been explored for their antibacterial activities against drug-resistant bacteria, indicating a possible role for this compound in antibacterial research (Siddiqa et al., 2022).

Mecanismo De Acción

Target of Action

N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide, a furan derivative, is known to have a wide range of biological and pharmacological characteristics . Furan derivatives have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas , suggesting that they interact with various targets to exert their effects.

Biochemical Pathways

Furan derivatives are known to have a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Furan derivatives are known to have a wide range of biological activities , suggesting that they may have various molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-9(10-3-1-7-16-10)5-6-13-12(15)11-4-2-8-17-11/h1-4,7-9,14H,5-6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUNKDPYMQKHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2824963.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)

![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)

![N-(3-methoxyphenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2824970.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)